molecular formula C13H8F2O4 B161085 3-Hydroxydiflunisal CAS No. 138473-86-6

3-Hydroxydiflunisal

Cat. No. B161085
M. Wt: 266.2 g/mol
InChI Key: CFMLSPVNKGETAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxydiflunisal is a chemical compound that is synthesized from diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). It is a promising compound for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta (Aβ) peptides.

Mechanism Of Action

3-Hydroxydiflunisal inhibits the aggregation of Aβ peptides by binding to the hydrophobic residues of the peptides. This prevents the formation of toxic oligomers and fibrils, which are responsible for neuronal death in Alzheimer's disease. 3-Hydroxydiflunisal also reduces neuroinflammation and oxidative stress by inhibiting the activation of microglia and astrocytes and scavenging free radicals.

Biochemical And Physiological Effects

3-Hydroxydiflunisal has been shown to reduce the levels of Aβ peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. It also reduces neuroinflammation and oxidative stress, which are associated with the progression of the disease. 3-Hydroxydiflunisal has a good safety profile and does not cause significant toxicity or side effects.

Advantages And Limitations For Lab Experiments

3-Hydroxydiflunisal has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It also has a high purity and yield, which makes it suitable for large-scale production. However, 3-Hydroxydiflunisal has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. It also has a short half-life in the body, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the research on 3-Hydroxydiflunisal. One direction is to optimize the synthesis method to improve the water solubility and half-life of the compound. Another direction is to study the effects of 3-Hydroxydiflunisal in human clinical trials to determine its safety and effectiveness for the treatment of Alzheimer's disease. Other future directions include investigating the potential of 3-Hydroxydiflunisal for the treatment of other neurodegenerative diseases and exploring its mechanism of action in more detail.

Synthesis Methods

3-Hydroxydiflunisal is synthesized by the reaction of diflunisal with sodium borohydride in methanol. The reaction yields 3-Hydroxydiflunisal in high purity and yield. The synthesis method is simple and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

3-Hydroxydiflunisal has shown promising results in scientific research for the treatment of Alzheimer's disease. It inhibits the aggregation of Aβ peptides, which is a hallmark of Alzheimer's disease. It also reduces neuroinflammation and oxidative stress, which contribute to the progression of the disease. 3-Hydroxydiflunisal has also shown potential for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.

properties

CAS RN

138473-86-6

Product Name

3-Hydroxydiflunisal

Molecular Formula

C13H8F2O4

Molecular Weight

266.2 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-2,3-dihydroxybenzoic acid

InChI

InChI=1S/C13H8F2O4/c14-7-1-2-8(10(15)5-7)6-3-9(13(18)19)12(17)11(16)4-6/h1-5,16-17H,(H,18,19)

InChI Key

CFMLSPVNKGETAQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O

Other CAS RN

138473-86-6

synonyms

3-hydroxy-diflunisal
3-hydroxydiflunisal

Origin of Product

United States

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